3-(3-((2-((2-Ethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Description
3-(3-((2-((2-Ethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry Applications
Phloretic acid, a phenolic compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It is a sustainable alternative to phenol, providing specific properties of benzoxazine to aliphatic molecules, paving the way for a multitude of materials science applications (Trejo-Machin et al., 2017).
Synthetic Chemistry
A novel approach for the synthesis and transformations of tetrahydrobenzo[4,5]thieno[2,3-d][1,3]oxazines and hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines demonstrates the versatility of these compounds in synthesizing new chemical entities with potential for diverse applications (El-Ahl et al., 2003).
Anticancer Research
Research on S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone compounds has shown significant anticancer activities against different cancer cell lines, indicating potential therapeutic applications (Saad & Moustafa, 2011).
Antimicrobial and Biological Activities
Studies have synthesized new chemical entities containing penicillanic or cephalosporanic acid moieties, showing good to moderate antimicrobial activity against test microorganisms, highlighting their potential in developing new antibiotics (Başoğlu et al., 2013).
Biochemistry and Molecular Biology
Platinum complexes with an L-alanyl-based ligand have shown moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences. This suggests a potential dual action in anticancer therapy due to the presence of both the metal center and the amino acid moiety (Riccardi et al., 2019).
properties
IUPAC Name |
3-[3-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-10-5-3-4-6-11(10)17-13(21)9-25-16-18-15(24)12(19-20-16)7-8-14(22)23/h3-6H,2,7-9H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZOGSGMBJIARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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